1-Propanol, 3-(2-hydroxyethoxy)-

Description

BenchChem offers high-quality 1-Propanol, 3-(2-hydroxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(2-hydroxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

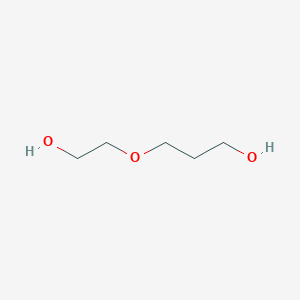

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVZDMKYVFDILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439152 | |

| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-28-2 | |

| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-hydroxyethoxy)propan-1-ol: A Versatile Hydrophilic Linker for Advanced Drug Development

This guide provides a comprehensive technical overview of 3-(2-hydroxyethoxy)propan-1-ol, a bifunctional chemical entity of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a short polyethylene glycol (PEG)-like motif with two terminal primary hydroxyl groups, position it as a valuable building block in the design of sophisticated drug delivery systems and advanced therapeutics.

Core Chemical Identity and Physicochemical Properties

3-(2-hydroxyethoxy)propan-1-ol is a diol ether, a class of organic molecules characterized by the presence of two hydroxyl (-OH) groups and an ether linkage (-O-). This structure imparts a desirable balance of hydrophilicity and chemical reactivity, making it an attractive component in the synthesis of larger, more complex molecules.

Table 1: Key Identifiers and Properties of 3-(2-hydroxyethoxy)propan-1-ol

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-hydroxyethoxy)-1-propanol | [1] |

| CAS Number | 929-28-2 | [1] |

| Molecular Formula | C5H12O3 | [1] |

| Molecular Weight | 120.15 g/mol | |

| Physical Form | Liquid | [1] |

| Purity (Typical) | ≥97% | [1] |

| Storage | Sealed in a dry, well-ventilated area at room temperature. | [1] |

Structural Elucidation: A Spectroscopic Overview

Definitive structural characterization of 3-(2-hydroxyethoxy)propan-1-ol is achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific molecule is not readily accessible, its structure allows for the confident prediction of its spectral features based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to exhibit distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns, governed by the n+1 rule, would reveal the number of neighboring protons.[2]

Table 2: Predicted ¹H NMR Spectral Data for 3-(2-hydroxyethoxy)propan-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.7-3.8 | Triplet | 2H | -CH₂-OH (propanol end) | Protons on a carbon adjacent to a hydroxyl group are typically found in this region. The signal would be split into a triplet by the neighboring -CH₂- group. |

| ~3.6-3.7 | Triplet | 2H | -CH₂-OH (ethoxy end) | Similar to the other terminal hydroxyl-adjacent protons, but in a slightly different chemical environment due to the ether linkage. |

| ~3.5-3.6 | Triplet | 2H | -O-CH₂- (ethoxy) | Protons on a carbon adjacent to an ether oxygen are deshielded and appear in this range. |

| ~3.4-3.5 | Triplet | 2H | -O-CH₂- (propanol) | Similar to the other ether-adjacent protons. |

| ~1.8-1.9 | Quintet | 2H | -CH₂- (central propanol) | Protons on the central carbon of the propanol moiety, split by the two adjacent -CH₂- groups. |

| Broad Singlet | 2H | -OH | Hydroxyl protons are often observed as a broad singlet due to rapid exchange. This peak would disappear upon the addition of D₂O.[2] |

The proton-decoupled ¹³C NMR spectrum is expected to show a signal for each unique carbon environment.[3]

Table 3: Predicted ¹³C NMR Spectral Data for 3-(2-hydroxyethoxy)propan-1-ol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~72-74 | -O-CH₂- (ethoxy) | Carbons bonded to an ether oxygen typically resonate in this downfield region. |

| ~70-72 | -O-CH₂- (propanol) | Similar to the other ether-adjacent carbon. |

| ~62-64 | -CH₂-OH (ethoxy end) | Carbons bearing a hydroxyl group are found in this region. |

| ~60-62 | -CH₂-OH (propanol end) | Slightly different chemical environment compared to the other hydroxyl-bearing carbon. |

| ~32-34 | -CH₂- (central propanol) | The aliphatic carbon in the middle of the propanol chain. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For 3-(2-hydroxyethoxy)propan-1-ol, the most prominent feature would be a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding.[4] A strong C-O stretching band would be expected between 1000-1300 cm⁻¹, and C-H stretching vibrations would appear around 2850-2960 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for 3-(2-hydroxyethoxy)propan-1-ol would be expected at m/z = 120. However, for primary alcohols, this peak can be weak or absent.[5] Common fragmentation patterns would involve the loss of small neutral molecules like water (H₂O) or cleavage adjacent to the oxygen atoms (α-cleavage).[6][7]

Synthesis and Purification: A Practical Approach

The synthesis of 3-(2-hydroxyethoxy)propan-1-ol can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Strategy

A logical synthetic route involves the reaction of the mono-sodium salt of 1,3-propanediol with 2-chloroethanol. The use of a diol as the starting material requires careful control of stoichiometry to favor the mono-alkoxide formation and minimize the formation of di-ether byproducts.

Caption: Synthetic workflow for 3-(2-hydroxyethoxy)propan-1-ol.

Experimental Protocol: Synthesis

Materials:

-

1,3-Propanediol

-

Sodium metal

-

2-Chloroethanol

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Hydrochloric acid (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-propanediol (1.0 equivalent) in the anhydrous solvent.

-

Carefully add sodium metal (0.95 equivalents to favor mono-alkoxide) in small portions under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted.

-

Etherification: To the resulting sodium 3-hydroxypropan-1-olate solution, add 2-chloroethanol (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium with a small amount of ethanol.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The primary impurities in the crude product are likely to be unreacted starting materials and the di-ether byproduct. Fractional distillation under reduced pressure is the most effective method for purifying diols and polyols.[11][12]

Procedure:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Introduce the crude product into the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fractions at their respective boiling points, carefully monitoring the temperature and pressure. The desired product, 3-(2-hydroxyethoxy)propan-1-ol, will have a higher boiling point than the starting materials but a lower boiling point than the di-ether byproduct.

-

Characterize the purified fractions by NMR and/or IR spectroscopy to confirm their identity and purity.

For highly polar compounds or for achieving very high purity, column chromatography on silica gel may also be employed.[13]

Applications in Drug Development: A Hydrophilic Linker

The bifunctional nature and hydrophilicity of 3-(2-hydroxyethoxy)propan-1-ol make it a highly valuable building block in drug development, particularly in the design of linkers for antibody-drug conjugates (ADCs).[14][15]

The Role of Hydrophilic Linkers in ADCs

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, solubility, and pharmacokinetic properties.[16][17][][19]

Hydrophobic drugs can lead to aggregation of the ADC, reducing its efficacy and potentially increasing its immunogenicity. Incorporating hydrophilic linkers, such as those containing PEG units, can mitigate these issues.[13][20][21][22] Short-chain PEG-like diols, such as 3-(2-hydroxyethoxy)propan-1-ol, offer a way to increase the hydrophilicity of the linker without adding excessive molecular weight.

Caption: Conceptual diagram of an Antibody-Drug Conjugate.

Derivatization for Drug Attachment

The two primary hydroxyl groups of 3-(2-hydroxyethoxy)propan-1-ol provide handles for further chemical modification. One hydroxyl group can be selectively protected, allowing the other to be activated for conjugation to either the antibody or the drug. The protecting group can then be removed, and the second hydroxyl group can be derivatized for attachment to the other component of the ADC.

Common derivatization strategies for hydroxyl groups include conversion to:

-

Carboxylic acids: For subsequent amide bond formation.

-

Amines: For reaction with activated esters.

-

Halides or sulfonates: To create good leaving groups for nucleophilic substitution.[23][24][25]

The selective functionalization of one primary hydroxyl group over the other in a symmetrical or near-symmetrical diol can be challenging but is achievable through various synthetic strategies, including enzymatic methods or the use of sterically bulky protecting groups.[26][27][28]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-hydroxyethoxy)propan-1-ol.

-

GHS Hazard Statements: H302 (Harmful if swallowed).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local regulations).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Conclusion

3-(2-hydroxyethoxy)propan-1-ol is a versatile and valuable chemical building block with significant potential in the field of drug development. Its hydrophilic nature, coupled with the presence of two reactive primary hydroxyl groups, makes it an ideal candidate for incorporation into advanced drug delivery systems, most notably as a component of linkers in antibody-drug conjugates. A thorough understanding of its chemical properties, synthesis, and derivatization chemistry will enable researchers and scientists to fully exploit its potential in the design of next-generation therapeutics.

References

-

Chari, R. V. J., Miller, M. L., & Widdison, W. C. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(10), 3606–3623. [Link]

-

Fishkin, N., Maloney, E. K., Chari, R. V. J., & Singh, R. (2011). A novel pathway for maytansinoid release from thioether linked antibody-drug conjugates (ADCs) under oxidative conditions. Chemical Communications, 47(38), 10752–10754. [Link]

-

ResearchGate. (2025, August 9). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Request PDF. [Link]

-

PubMed. (2011, May 26). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. [Link]

-

Staben, L. R., Koenig, S. G., & Lehar, S. M. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Antibody-Drug Conjugates, 1-35. [Link]

-

Wang, Z., & Lu, X. (2008). Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions. Organic Letters, 10(18), 4041–4044. [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Renders, T., Van den Bosch, S., & Sels, B. F. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7433. [Link]

-

Royal Society of Chemistry. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. [Link]

-

Pasut, G., & Schiavon, O. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 520-532. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Combinatorial Science, 17(10), 585–590. [Link]

-

LibreTexts Chemistry. (2023, January 22). Williamson Ether Synthesis. [Link]

-

ADC Review. (n.d.). PEG Linkers. [Link]

-

MDPI. (2025, August 30). Selective Deoxygenation of Biomass Polyols into Diols. [Link]

-

Huateng Pharma. (2024, June 28). Application of PEG Derivatives in ADC Linkers. [Link]

-

Doc Brown's Chemistry. (2025, December 12). mass spectrum of propan-1-ol fragmentation pattern. [Link]

-

Filo. (2025, May 2). The mass spectrum for propan-1-ol is shown in figure 25. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubChem. (n.d.). 3-[2-(2-Hydroxyethoxy)ethoxy]propan-1-ol. [Link]

-

MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

-

Doc Brown's Chemistry. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. (2025, December 12). The 13 C NMR spectrum of propan-1-ol. [Link]

-

UCT. (n.d.). Derivatizing Reagents. [Link]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

-

MDPI. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]

-

LibreTexts Chemistry. (2022, July 3). 6.2: Fragmentation. [Link]

-

Semantic Scholar. (2023, June 12). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups. [Link]

-

US EPA. (2025, October 15). 1-Propanol, 3-(2-hydroxyethoxy)- - Exposure: Exposure Predictions. [Link]

-

SlidePlayer. (n.d.). 13C NMR of 1-Propanol. [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. [Link]

-

MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. [Link]

-

MIT Open Access Articles. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. [Link]

Sources

- 1. 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2 [sigmaaldrich.com]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The mass spectrum for propan-1-ol is shown in figure 25. Figure 25 Mass .. [askfilo.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chembam.com [chembam.com]

- 12. chemistry.muohio.edu [chemistry.muohio.edu]

- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. adcreview.com [adcreview.com]

- 17. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 19. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 20. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. obrnutafaza.hr [obrnutafaza.hr]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Propanol, 3-(2-hydroxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Propanol, 3-(2-hydroxyethoxy)-, a di-functional alcohol and ether. Given the specificity of this molecule, this document synthesizes direct information where available and draws upon established knowledge of structurally related compounds to offer field-proven insights for its application in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount for reproducible research and regulatory compliance. 1-Propanol, 3-(2-hydroxyethoxy)- is known by several names, and understanding these synonyms is crucial when searching literature and databases.

| Identifier | Value |

| Systematic (IUPAC) Name | 3-(2-Hydroxyethoxy)propan-1-ol |

| CAS Number | 929-28-2[1] |

| Molecular Formula | C5H12O3[1] |

| Molecular Weight | 120.15 g/mol [1] |

| Common Synonyms | 3-(2-hydroxyethoxy)-1-propanol[1] |

| InChI Key | DSVZDMKYVFDILG-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCO)O |

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in various systems, influencing its solubility, stability, and potential applications as an excipient or solvent. While extensive experimental data for this specific molecule is not widely published, its structural features as a diol ether allow for reliable predictions.

| Property | Value / Description | Significance in Drug Development |

| Physical Form | Liquid at room temperature. | Affects handling, storage, and formulation processes. |

| Solubility | Expected to be miscible with water and polar organic solvents. | High water solubility is advantageous for aqueous formulations. Amphiphilic nature may aid in solubilizing poorly soluble APIs. |

| Boiling Point | Estimated to be high due to hydrogen bonding capabilities. | Low volatility reduces handling hazards and maintains formulation concentration. |

| Purity | Commercially available at purities of 97-98%. | High purity is essential for pharmaceutical applications to avoid introducing impurities that could affect safety or efficacy. |

| Storage | Store in a dry, cool, and well-ventilated area in a tightly sealed container. | Prevents degradation and maintains the integrity of the compound. |

Synthesis and Manufacturing

While specific industrial synthesis routes for 1-Propanol, 3-(2-hydroxyethoxy)- are not prominently documented in publicly available literature, its structure suggests a logical synthetic pathway based on fundamental organic chemistry principles. A plausible and common method for creating such ether alcohols is the alkoxylation of a diol.

A likely synthesis involves the reaction of 1,3-propanediol with ethylene oxide. This reaction is typically base-catalyzed.

Caption: Plausible synthesis route for 1-Propanol, 3-(2-hydroxyethoxy)-.

Experimental Protocol: A Generalized Approach

-

Alkoxide Formation: In a suitable reaction vessel, 1,3-propanediol is treated with a catalytic amount of a strong base, such as potassium hydroxide, to form the potassium alkoxide of 1,3-propanediol. Water is typically removed by distillation to drive the equilibrium.[2]

-

Ethoxylation: The reaction mixture is then heated, and ethylene oxide is introduced under pressure. The alkoxide undergoes nucleophilic attack on the ethylene oxide ring.

-

Workup: After the reaction is complete, the catalyst is neutralized, and the product is purified, typically through vacuum distillation, to separate it from unreacted starting materials and any byproducts.

This process is analogous to the preparation of other glycol ethers and can be adapted to produce the target molecule with high selectivity.[2]

Applications in Research and Drug Development

While specific applications of 1-Propanol, 3-(2-hydroxyethoxy)- in marketed drug products are not widely documented, its structure as a diethylene glycol alkyl ether suggests several potential uses in pharmaceutical formulations, drawing parallels with functionally similar excipients.

-

Solubilizing Agent: The combination of hydroxyl groups and an ether linkage imparts an amphiphilic character. This makes it a candidate for use as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), which is a significant challenge in drug formulation.[3][4]

-

Excipient in Topical and Oral Formulations: Its properties suggest it could be used as a humectant, plasticizer, or viscosity modifier in various dosage forms.[3]

-

Chemical Intermediate: The two hydroxyl groups provide reactive sites for further chemical modification, making it a potential building block in the synthesis of more complex molecules, including APIs and prodrugs.

Caption: Potential roles of 1-Propanol, 3-(2-hydroxyethoxy)- in drug development.

Analytical Characterization

A robust analytical methodology is essential for confirming the identity, purity, and stability of a chemical compound. For 1-Propanol, 3-(2-hydroxyethoxy)-, a combination of chromatographic and spectroscopic techniques would be employed.

Chromatographic Methods

Gas chromatography (GC) is the preferred method for the analysis of volatile to semi-volatile compounds like glycol ethers.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantification and purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification through mass fragmentation patterns.

A General GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: Use a capillary column with a suitable stationary phase to separate the components of the sample based on their boiling points and polarity.

-

Detection: The separated components are introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting fragments are detected.

Spectroscopic Methods

Spectroscopic analysis provides detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number of different proton environments and their neighboring protons. Expected signals would correspond to the protons of the two hydroxyl groups, the three methylene groups in the propyl chain, and the two methylene groups of the ethoxy moiety.[5]

-

¹³C NMR: Would show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.[5]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibrations of the hydroxyl groups.[6]

-

Strong C-O stretching absorptions would be expected in the fingerprint region (around 1100 cm⁻¹).[6]

-

C-H stretching vibrations from the alkyl chain would appear around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns resulting from the cleavage of C-C and C-O bonds would aid in structural confirmation.

-

Caption: Analytical workflow for the characterization of 1-Propanol, 3-(2-hydroxyethoxy)-.

Safety and Toxicology

For 1-Propanol, 3-(2-hydroxyethoxy)- (CAS 929-28-2), specific toxicological data is limited. However, safety assessments can be informed by data on structurally similar diethylene glycol monoalkyl ethers. It is imperative to handle this compound with the appropriate precautions until more specific data becomes available.

General Hazards of Diethylene Glycol Ethers:

-

Eye Irritation: May cause eye irritation.[7]

-

Skin Irritation: May cause mild skin irritation.[7]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation and central nervous system depression.[7] Some diethylene glycol ethers have been associated with kidney damage.[7]

-

Reproductive and Developmental Toxicity: Certain ethylene glycol ethers have demonstrated adverse reproductive and fetal effects in animal studies.[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Propanol, 3-(2-hydroxyethoxy)- is a di-functional alcohol and ether with potential applications in the pharmaceutical industry, primarily as a solubilizing agent, excipient, or synthetic intermediate. While comprehensive data for this specific molecule is not abundant, its properties and potential applications can be inferred from its chemical structure and the well-documented characteristics of related glycol ethers. Researchers and drug development professionals should employ standard analytical techniques for its characterization and adhere to safety protocols appropriate for diethylene glycol ethers. Further research into the specific properties and applications of this compound is warranted to fully realize its potential in pharmaceutical sciences.

References

- NI VINA. (2021, January 19). Material Safety Data Sheet - Diethylene Glycol Monoethyl Ether.

- Santa Cruz Biotechnology. Diethylene glycol monohexyl ether.

- Lab Alley.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Diethylene glycol monomethyl ether.

- PubChem. 3-(2-Hydroxyethoxy)propane-1,2-diol.

- Carl ROTH.

- National Industrial Chemicals Notification and Assessment Scheme. (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment.

- ChemScene LLC. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2. Sigma-Aldrich.

- Google Patents. CA2268226A1 - Process for preparing 3-methoxy-1-propanol.

- Google Patents.

- Cole-Parmer. (2004, April 14).

- Lab Alley. (2025, August 8). Propanol Uses & Benefits.

- BenchChem.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL.

- Ambeed, Inc. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2. Sigma-Aldrich.

- PubChem. (2-(2-Aminoethoxy)ethoxy)acetic acid.

- ChemicalBook. 3-ETHOXY-1,2-PROPANEDIOL(1874-62-0) 1H NMR spectrum.

- ChemScene LLC. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2. Sigma-Aldrich.

- Big Molecule Watch. (12)

- Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of propan-2-ol.

- PubChem. 3-[2-(2-Hydroxyethoxy)ethoxy]propan-1-ol.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum.

- ChemicalBook. (2024, October 10). The synthesis method of 2-(2-Aminoethoxy)ethanol.

- SpectraBase. 3-Methoxy-1-propanol - Optional[MS (GC)] - Spectrum.

- ChemicalBook. 3-Ethoxy-1-propanol(111-35-3) 1H NMR spectrum.

- Ambeed, Inc. 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2.

- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270.

- NIST. 1-Propanol, 3-ethoxy-. NIST WebBook.

- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- NIOSH | CDC. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112).

- PubChem. 2,3-Bis(2-hydroxyethoxy)-1-propanol.

- SimSon Pharma. (2025, May 27). What are the uses of 1 - Propanol in the drug delivery industry?.

- NIST. 1-Propanol. NIST WebBook.

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- The Royal Society of Chemistry.

- Vizag Chemical.

- ATB. 3-Propoxy-1-propanol | C6H14O2 | MD Topology | NMR | X-Ray.

- Sigma-Aldrich. 2-(2-Aminoethoxy)ethanol for synthesis 929-06-6.

- Lab Alley. (2025, September 3). Propanol: Understanding Types, Grades, and Uses.

- Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

- PubChem. 2-Ethoxy-1-propanol.

Sources

- 1. 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2 [sigmaaldrich.com]

- 2. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. zhongdachemical.com [zhongdachemical.com]

- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. nivina-bmc.com [nivina-bmc.com]

Technical Monograph: Asymmetrical C5 Ether Diols

Focus: 3-Ethoxy-1,2-Propanediol (Ethyl Glycerol)

Introduction: The Asymmetry Advantage

In the landscape of functional pharmaceutical excipients, Asymmetrical Ether Diols (molecular formula C₅H₁₂O₃) represent a critical class of amphiphilic small molecules. While the formula allows for multiple constitutional isomers, the most scientifically significant congener is 3-ethoxy-1,2-propanediol (also known as Glycerol

The "asymmetry" in this context is twofold:

-

Structural Regiochemistry: Unlike symmetrical ethers (e.g., diethyl ether) or symmetrical polyols, this molecule features a lipophilic ethyl ether tail and a hydrophilic glycerol head. This amphiphilicity allows it to function as a hydrotrope , bridging the solubility gap between non-polar active pharmaceutical ingredients (APIs) and aqueous media.

-

Chirality: The C2 carbon is a stereocenter, existing as (R) and (S) enantiomers. While often used as a racemate in industrial solvents, the chiral potential is vital for stereoselective synthesis applications.

This guide provides a rigorous technical analysis of 3-ethoxy-1,2-propanediol, detailing its synthesis, validation protocols, and applications in drug delivery systems.

Chemical Architecture & Properties

The C₅H₁₂O₃ isomer space includes glycerol ethers and methoxy-butanediols. However, the glycerol monoalkyl ether structure offers the optimal balance of hydrogen bond donors (2 OH groups) and acceptors (3 Oxygen atoms), resulting in unique solvation properties.

Table 1: Physicochemical Profile of 3-Ethoxy-1,2-Propanediol

| Property | Value / Characteristic | Relevance |

| CAS Number | 1874-62-0 | Identity Verification |

| IUPAC Name | 3-ethoxypropane-1,2-diol | Standard Nomenclature |

| Molecular Weight | 120.15 g/mol | Stoichiometry |

| Boiling Point | ~230°C (at 760 mmHg) | High thermal stability for processing |

| Density | 1.0 ± 0.1 g/cm³ | Formulation mass balance |

| LogP | -0.9 (approx) | Hydrophilic-Lipophilic Balance (HLB) |

| Solubility | Miscible with water, ethanol | Universal co-solvent |

| Flash Point | >110°C | Safety in scale-up |

Synthesis & Manufacturing Logic

The industrial standard for synthesizing asymmetrical glycerol ethers avoids the salt-heavy waste of Williamson ether synthesis (using epichlorohydrin). Instead, the nucleophilic ring-opening of glycidol is preferred for its atom economy and "green" profile.

Mechanism of Action

The reaction involves the attack of an ethoxide ion (or ethanol activated by a base) on the less hindered carbon (C3) of the glycidol epoxide ring. This regioselectivity is crucial; attack at C2 would yield the symmetrical 2-ethoxy-1,3-propanediol (a minor impurity).

Reaction:

Visualization: Synthesis Pathway

The following diagram illustrates the catalytic cycle and regioselectivity control.

Figure 1: Regioselective synthesis of 3-ethoxy-1,2-propanediol via base-catalyzed epoxide ring opening.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize high-purity 3-ethoxy-1,2-propanediol with minimal isomeric impurities.

Phase A: Synthesis[1]

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and dropping funnel. Inert gas (N₂) purge is recommended.

-

Reagents:

-

Ethanol (Absolute): 10 molar equivalents (Excess serves as solvent).

-

Glycidol: 1 molar equivalent.

-

Catalyst: KOH (1 mol% relative to Glycidol).

-

-

Procedure:

-

Dissolve KOH in Ethanol under stirring at 60°C.

-

Add Glycidol dropwise over 60 minutes. Critical: Slow addition prevents glycidol polymerization (polyglycerol formation).

-

Reflux at 80°C for 4 hours. Monitor consumption of glycidol via TLC (Mobile phase: Ethyl Acetate).

-

-

Workup:

-

Neutralize catalyst with Amberlyst-15 (H+ form) or dilute HCl. Filter solids.

-

Remove excess ethanol via rotary evaporation.

-

Phase B: Purification (Self-Validating Step)

-

Vacuum Distillation: The product has a high boiling point. Distill under reduced pressure (<5 mmHg). Collect the fraction boiling at ~110-115°C (at 2 mmHg).

-

Validation Check: If the refractive index deviates from

, redistill.

Phase C: Characterization (NMR)

To confirm the asymmetrical structure (1-ether vs 2-ether):

-

1H NMR (DMSO-d6): Look for the multiplet at

3.3-3.5 ppm corresponding to the -

Differentiation: The symmetrical isomer (2-ethoxy) would show a more simplified symmetry in the splitting patterns of the glycerol backbone protons.

Applications in Drug Development

The utility of C5 asymmetrical ether diols extends beyond simple solvation.[2] They act as functional modifiers in advanced drug delivery systems.

1. Hydrotropic Solubilization

Unlike surfactants that form micelles, 3-ethoxy-1,2-propanediol acts as a hydrotrope . It disrupts the water lattice structure, allowing hydrophobic drugs (e.g., ibuprofen, naproxen) to dissolve without the toxicity associated with high surfactant concentrations.

2. Cryopreservation & Tissue Engineering

The molecule permeates cell membranes similarly to DMSO but with reduced cytotoxicity. It prevents ice crystal formation during cryopreservation of biologics.

3. Precursor for Lipids

The free hydroxyl groups at C1 and C2 can be esterified with fatty acids to create diglyceride analogues , which are potent non-ionic surfactants or lipid nanoparticles (LNPs) components.

Visualization: Application Workflow

Figure 2: Functional versatility of 3-ethoxy-1,2-propanediol in pharmaceutical sciences.

References

-

Smolecule . 3-Ethoxy-1,2-propanediol | 1874-62-0.[3] Retrieved from

-

Sigma-Aldrich . 3-Ethoxy-1,2-propanediol Product Sheet. Retrieved from

-

Garcia-Marin, H., et al. (2010). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies. Green Chemistry. Retrieved from

-

GuideChem . 3-ETHOXY-1,2-PROPANEDIOL Properties and Safety. Retrieved from

-

PubChem . Compound Summary: 3-Ethoxy-1,2-propanediol.[2][3][4][5][6] Retrieved from

Sources

The Architecture of Mono-Ethoxylated 1,3-Propanediol Derivatives: Synthesis, Mechanisms, and Applications

Mono-ethoxylated 1,3-propanediol, formally known as 3-(2-hydroxyethoxy)propan-1-ol (CAS No. 929-28-2)[1], is a highly specialized aliphatic diol that bridges the structural gap between simple glycols and complex polyether polyols. By introducing a single asymmetric ether linkage into the 1,3-propanediol (PDO) backbone, chemists can fundamentally alter the molecule's thermodynamic and kinetic behavior.

This technical guide dissects the synthesis, physicochemical properties, and advanced applications of 3-(2-hydroxyethoxy)propan-1-ol, providing researchers and drug development professionals with actionable, field-proven methodologies.

Structural Logic and Physicochemical Profile

The utility of 3-(2-hydroxyethoxy)propan-1-ol stems from its deliberate asymmetry. Traditional diols like 1,6-hexanediol are highly symmetrical, leading to tight chain packing and high crystallinity in downstream polymers[2]. In contrast, the mono-ethoxylated derivative features a C2-O-C3 chain structure. The ether oxygen lowers the rotational energy barrier, while the uneven carbon chain disrupts crystalline lattice formation.

Quantitative Data Summary

| Property | Value / Description | Analytical Significance |

| Chemical Name | 3-(2-hydroxyethoxy)propan-1-ol | IUPAC standard nomenclature. |

| CAS Number | 929-28-2 | Unique identifier for regulatory compliance[1]. |

| Molecular Formula | C5H12O3 | Determines stoichiometric calculations. |

| Molecular Weight | 120.15 g/mol | Critical for precise molar dosing in polymer synthesis[1]. |

| CLogP | -0.983 | Indicates high hydrophilicity, ideal for aqueous systems[3]. |

| Functional Groups | Two primary hydroxyls (-OH) | Ensures unhindered, equivalent reactivity in polymerization. |

Mechanistic Synthesis: Controlled Mono-Ethoxylation

Synthesizing a strictly mono-ethoxylated derivative is notoriously difficult due to the Poisson distribution of ethoxylation. Once the first ethylene oxide (EO) molecule reacts with 1,3-PDO, the resulting primary hydroxyl group is often more nucleophilic than the starting material, leading to runaway poly-ethoxylation.

To achieve high selectivity for 3-(2-hydroxyethoxy)propan-1-ol, the reaction must be kinetically controlled using precise stoichiometric ratios and specific catalytic activation.

Synthesis pathway of 3-(2-hydroxyethoxy)propan-1-ol via controlled ring-opening ethoxylation.

Protocol 1: Selective Synthesis and Isolation

Causality & Self-Validation: This protocol utilizes a strict 1:0.9 molar ratio (PDO to EO) to starve the reaction of EO, forcing the statistical distribution toward the mono-adduct.

-

Catalyst Activation & Dehydration:

-

Charge a high-pressure, stainless-steel autoclave with 1,3-propanediol and 0.3 wt% potassium hydroxide (KOH).

-

Causality: KOH deprotonates the hydroxyl group to form a highly nucleophilic alkoxide.

-

Apply a vacuum (10 mbar) and heat to 100°C for 60 minutes. Validation: Monitor water removal via a cold trap. Removing water prevents the side-formation of ethylene glycol.

-

-

Controlled Ring-Opening:

-

Pressurize the reactor with inert nitrogen and heat to 130°C.

-

Introduce ethylene oxide continuously at a rate that maintains a constant internal pressure, stopping when a 0.9 molar equivalent is reached.

-

Causality: Starving the reaction of EO limits the secondary reaction of the newly formed 3-(2-hydroxyethoxy)propan-1-ol into higher homologs.

-

-

Quenching:

-

Cool the reactor to 60°C and neutralize the KOH with an equivalent amount of glacial acetic acid.

-

-

Self-Validating Purification:

-

Subject the crude mixture to fractional distillation under high vacuum (1-2 mbar).

-

Validation: Monitor fractions using Gas Chromatography (GC-FID). Unreacted 1,3-PDO elutes first. Collect the primary fraction corresponding to 3-(2-hydroxyethoxy)propan-1-ol (>98% purity). Di-ethoxylated byproducts will remain in the distillation bottoms.

-

Applications in Targeted Protein Degradation (PROTACs)

In the realm of drug development, 3-(2-hydroxyethoxy)propan-1-ol is highly valued as a Proteolysis Targeting Chimera (PROTAC) PEG linker[3]. PROTACs require a bifunctional linker to connect a Protein of Interest (POI) ligand to an E3 ubiquitin ligase ligand.

Causality: The CLogP of -0.983 ensures the linker enhances the overall aqueous solubility of the PROTAC without introducing excessive lipophilicity, which can lead to off-target binding or poor pharmacokinetic profiles[3]. Furthermore, its specific chain length (5 atoms between the oxygen and terminal carbons) provides a precise spatial trajectory that optimizes the formation of the POI-PROTAC-E3 ternary complex.

Workflow for integrating 3-(2-hydroxyethoxy)propan-1-ol as a PROTAC bifunctional linker.

Protocol 2: Linker Activation for PROTAC Assembly

-

Ditosylation (Activation): Dissolve 3-(2-hydroxyethoxy)propan-1-ol in anhydrous dichloromethane (DCM) with 2.5 equivalents of pyridine. Cool to 0°C and dropwise add 2.1 equivalents of p-toluenesulfonyl chloride (TsCl).

-

Monitoring: Stir at room temperature. Validation: Monitor via Thin Layer Chromatography (TLC) using a UV lamp. The disappearance of the starting material and the appearance of a single, less polar spot confirms complete ditosylation.

-

Sequential Coupling: React the ditosylated linker first with the E3 ligase ligand (e.g., a thalidomide derivative) under mild basic conditions, followed by the POI ligand, relying on SN2 nucleophilic substitution to build the final PROTAC.

Advanced Polymer Science: Polyurethanes and Polycarbonates

When polycarbonate diols are used as soft segments in thermoplastic polyurethanes (TPUs), they traditionally suffer from high crystallinity if synthesized from symmetrical monomers like 1,6-hexanediol. This crystallinity drastically reduces the flexibility and elastic recovery of the resulting polyurethane[2].

By substituting symmetrical diols with mono-ethoxylated 1,3-propanediol, polymer chemists introduce a structural "kink." The ether oxygen provides high rotational freedom, while the asymmetric chain prevents the polymer chains from packing tightly. This results in TPUs with superior flexibility, elongation, and exceptional oil and weather resistance[2].

Comparative Monomer Analysis in TPU Soft Segments

| Monomer Used in Polycarbonate Diol | Symmetry | Polymer Crystallinity | Resulting TPU Flexibility | Oil Resistance |

| 1,6-Hexanediol | High | High | Low (Rigid) | Moderate |

| 1,3-Propanediol | High | High | Moderate | Low |

| 3-(2-hydroxyethoxy)propan-1-ol | Low (Asymmetric) | Low (Amorphous) | High (Elastomeric) | High [2] |

Surfactants and Fluid Detergent Formulations

Beyond pharmaceuticals and polymers, ethoxylated diols are emerging as critical components in fluid detergent formulations. Traditional solvents used in unit dose articles (like 1,2-propanediol or dipropylene glycol) face limitations regarding cost, dissolution rates, and film stability at high anionic surfactant concentrations[4].

Mono-ethoxylated derivatives act as advanced hydrotropes. Their amphiphilic-like nature (a hydrophilic ether/hydroxyl core with short aliphatic tails) allows them to stabilize high levels of anionic surfactants (up to 30% or more by weight) in compact fluid detergents without compromising the integrity of the water-soluble films used in unit dose pods[4]. Furthermore, they can be reacted with fatty acids to produce high-HLB (Hydrophilic-Lipophilic Balance) emulsifying agents[5].

References

- Title: 3-(2-Hydroxyethoxy)

- Title: EN300-104201 - EnamineStore Source: EnamineStore URL

- Title: US10875961B2 - Polycarbonate diol and thermoplastic polyurethane made from the same - Google Patents Source: Google Patents URL

- Title: US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols - Google Patents Source: Google Patents URL

- Title: WO2016040956A1 - Derivatives of 1,3-propanediol - Google Patents Source: Google Patents URL

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. US10875961B2 - Polycarbonate diol and thermoplastic polyurethane made from the same - Google Patents [patents.google.com]

- 3. EnamineStore [enaminestore.com:443]

- 4. US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols - Google Patents [patents.google.com]

- 5. WO2016040956A1 - Derivatives of 1,3-propanediol - Google Patents [patents.google.com]

3-(2-Hydroxyethoxy)-1-propanol: Technical Safety & Application Guide

Executive Summary

3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a heterobifunctional glycol ether characterized by a primary hydroxyl group at both ends of an asymmetric ether chain (C2-O-C3).[1] Structurally, it represents a hybrid "dimer" linking an ethylene glycol unit with a 1,3-propanediol unit.

In drug development, this molecule serves as a critical short-chain hydrophilic spacer . Its unique structure—possessing the flexibility of a polyethylene glycol (PEG) but with a specific propyl-ethyl asymmetry—makes it valuable for fine-tuning the physicochemical properties of linker systems in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

This guide provides a rigorous technical analysis of its properties, synthesis, safety protocols, and handling requirements, moving beyond standard SDS data to offer actionable insights for research applications.

Part 1: Chemical Identity & Physicochemical Properties[3][4]

Nomenclature & Identification

-

IUPAC Name: 3-(2-Hydroxyethoxy)propan-1-ol[2]

-

Synonyms: Diethylene glycol mono-propyl ether (misnomer, technically incorrect but occasionally used loosely); 1-Propanol, 3-(2-hydroxyethoxy)-.

-

Molecular Formula: C

H -

SMILES: OCCOCCCO

Key Physicochemical Constants

The following data consolidates experimental and predicted values essential for process design and solubility modeling.

| Property | Value | Context for Researchers |

| Molecular Weight | 120.15 g/mol | Low MW facilitates rapid diffusion in biological matrices. |

| Physical State | Liquid (Colorless) | Viscous liquid at RT; requires positive displacement pipetting for precision. |

| Boiling Point | ~250–255 °C (Predicted) | High boiling point makes it suitable for high-temp reactions without rapid evaporation. |

| Density | ~1.05 g/cm³ | Slightly denser than water; forms bottom layer in biphasic organic extractions (e.g., vs. Hexane). |

| LogP (Octanol/Water) | -1.0 to -1.3 (Predicted) | Highly hydrophilic. Excellent solubility in water, DMSO, and MeOH. Poor in non-polar solvents. |

| pKa | ~14.4 (Primary Alcohol) | Typical alcohol acidity; requires strong bases (NaH, t-BuOK) for deprotonation. |

Part 2: Synthesis & Production Workflows

Synthetic Logic

For drug development applications requiring high purity (>98%), the synthesis typically avoids the non-selective industrial polymerization of epoxides. Instead, a controlled nucleophilic substitution (Williamson Ether Synthesis) or a selective ring-opening of oxetane is preferred.

Pathway A: Controlled Ring Opening (High Selectivity)

The reaction of 1,3-propanediol with ethylene oxide (EO) is the most direct route but suffers from oligomerization (forming PEG-like byproducts). A more controlled lab-scale approach involves reacting ethylene glycol with 3-chloro-1-propanol under basic conditions.

Mechanism:

-

Deprotonation of ethylene glycol (using NaH or NaOH) to form the alkoxide.

-

SN2 attack on the alkyl halide (3-chloro-1-propanol).

-

Workup to remove unreacted diols and salt byproducts.

Visualization: Synthesis & Impurity Profile

The following diagram illustrates the primary synthesis pathway and potential side reactions that researchers must monitor during QC.

Caption: Synthesis pathway highlighting the SN2 mechanism and critical impurity risks (oligomers/acetals) requiring HPLC purification.

Part 3: Safety Data Sheet (SDS) Deep Dive

While standard SDSs list codes, this section interprets them for the bench scientist.

GHS Classification & Hazard Analysis

-

H318: Causes Serious Eye Damage (Category 1)

-

Scientific Context: As a glycol ether, this molecule acts as a surfactant-like solvent. It can rapidly penetrate the corneal epithelium, causing irreversible protein denaturation and opacity. Standard safety glasses are insufficient.

-

-

H315: Causes Skin Irritation

-

Scientific Context: Defatting action on the stratum corneum leads to irritation and potential dermatitis upon repeated exposure.

-

-

H335/H336: STOT SE 3 (Respiratory Irritation / Drowsiness)

-

Scientific Context: High vapor concentrations (though unlikely at RT due to high BP) can depress the CNS, similar to ethanol or isopropanol.

-

Handling & PPE Decision Tree

Because of the Category 1 Eye Damage risk, handling protocols must be stricter than for standard buffers.

Caption: Safety decision tree emphasizing the requirement for splash goggles or face shields due to H318 (Eye Damage) classification.

Emergency Protocols

-

Eye Contact (Critical): Immediate irrigation is vital. Do not wait for medical personnel. Rinse for minimum 15 minutes , lifting eyelids. The hydrophilicity of the molecule means it washes out well, but speed is essential to prevent corneal etching.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as the liquid is organic and combustible (Flash Point > 100°C).

Part 4: Applications in Drug Development

Linker Chemistry (PROTACs & ADCs)

3-(2-Hydroxyethoxy)-1-propanol is a "hetero-PEG" spacer.

-

Advantage: Unlike standard PEG chains (–O–CH

–CH -

Usage: It is often functionalized at one end (e.g., tosylation or oxidation to carboxylic acid) to create a bifunctional linker that connects a ligand (e.g., E3 ligase binder) to a warhead.

Solubilizing Excipient

In early formulation studies, this molecule can screen for solubility enhancement of poorly water-soluble compounds (BCS Class II/IV).

-

Mechanism: Cosolvency. It disrupts the water lattice structure less aggressively than ethanol but provides organic character to solvate lipophilic drugs.

-

Limit: Toxicity data is less established than PEG 400, so it is primarily used in in vitro or early preclinical rodent studies, not yet common in clinical formulations.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44147001, 3-[2-(2-Hydroxyethoxy)ethoxy]propan-1-ol. Retrieved from [Link](Note: While closely related, specific CAS 929-28-2 data is often extrapolated from homologous glycol ethers in PubChem).

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Glycol Ethers and their Toxicology. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-Propanol, 3-(2-hydroxyethoxy)-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3-(2-hydroxyethoxy)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-hydroxyethoxy)-1-propanol (CAS No. 929-28-2) is a dihydroxy ether, a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups and an ether linkage.[1] Its chemical structure, possessing both hydrophilic and lipophilic characteristics, suggests its potential utility in a variety of scientific and industrial applications, including as a solvent, humectant, and chemical intermediate. This guide provides a comprehensive overview of the known physical properties of 3-(2-hydroxyethoxy)-1-propanol, offering a critical resource for researchers and professionals in drug development and other scientific fields. Understanding these properties is paramount for its effective application, safety in handling, and for predicting its behavior in various chemical and biological systems.

The molecular structure of 3-(2-hydroxyethoxy)-1-propanol consists of a propanol backbone with a 2-hydroxyethoxy group attached at the third carbon. This unique arrangement of functional groups imparts a high degree of polarity and the capacity for extensive hydrogen bonding, which significantly influences its physical characteristics.

Chemical Structure of 3-(2-hydroxyethoxy)-1-propanol

Sources

Aqueous Solvation Dynamics of 3-(2-hydroxyethoxy)-1-propanol: A Technical Whitepaper

As a Senior Application Scientist specializing in molecular solvation and formulation architecture, I frequently encounter the challenge of optimizing co-solvent systems for poorly soluble active pharmaceutical ingredients (APIs). The selection of an appropriate aliphatic ether-diol requires a rigorous understanding of its solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of the aqueous solubility of 3-(2-hydroxyethoxy)-1-propanol (CAS 929-28-2) , detailing the causality behind its phase behavior and providing field-proven protocols for validating its miscibility in drug development workflows.

Structural Causality & Solvation Thermodynamics

The compound 3-(2-hydroxyethoxy)-1-propanol is an aliphatic ether-diol characterized by a pentyl carbon backbone interrupted by a central ether linkage and terminated by two primary hydroxyl groups. This specific molecular architecture dictates its physicochemical behavior, rendering it completely miscible in water under standard ambient temperature and pressure (SATP).

Mechanistically, the solvation of 3-(2-hydroxyethoxy)-1-propanol is driven by a highly favorable enthalpy of mixing (

However, like many glycol ethers, 3-(2-hydroxyethoxy)-1-propanol exhibits complex thermodynamic behavior at elevated temperatures, potentially demonstrating a Lower Critical Solution Temperature (LCST)[1]. As temperature increases, the entropic penalty of maintaining the highly ordered hydrogen-bonded hydration shell overcomes the enthalpic benefits. The hydrogen bonds break down, leading to an increase in hydrophobic interactions between the alkyl chains, which can trigger liquid-liquid phase separation[1].

Figure 1: Thermodynamic pathway of 3-(2-hydroxyethoxy)-1-propanol aqueous solvation.

Physicochemical & Solubility Profile

To effectively utilize this compound in a formulation, we must quantify its physicochemical parameters. The table below summarizes the critical data points and the mechanistic rationale behind them.

| Parameter | Value / Description | Mechanistic Rationale |

| Chemical Formula | C5H12O3 | High Oxygen-to-Carbon ratio (3:5) drives intense hydrophilicity. |

| Molecular Weight | 120.15 g/mol | Low MW prevents steric hindrance during aqueous hydration. |

| Aqueous Solubility (25°C) | Fully Miscible ( | Extensive H-bonding network overcomes hydrophobic cavity formation. |

| Estimated Partition Coefficient (LogP) | < 0 (approx. -0.9) | Thermodynamic partitioning heavily favors the aqueous phase. |

| Hydrogen Bond Donors | 2 | Terminal hydroxyls donate protons to water oxygen dipoles. |

| Hydrogen Bond Acceptors | 3 | Ether oxygen and hydroxyl oxygens accept protons from water. |

Experimental Methodology: Validating Miscibility Limits

To rigorously validate the aqueous solubility and miscibility limits of such co-solvents, we adapt protocols from USP <1236> (Solubility Measurements)[2] and OECD Test Guideline 105. Because 3-(2-hydroxyethoxy)-1-propanol is a liquid that is fully miscible at room temperature, traditional saturation shake-flask methods designed for solid APIs are insufficient. Instead, a self-validating turbidimetric approach is required to map its phase diagram and confirm the absence of an LCST within the biologically relevant temperature range (e.g., 37°C).

Protocol: Turbidimetric Validation of Miscibility and LCST Determination

Objective: To confirm infinite aqueous miscibility at standard temperatures and identify potential liquid-liquid phase separation at elevated temperatures.

Step 1: Volumetric Binary Mixture Preparation

-

Action: Dispense HPLC-grade water and neat 3-(2-hydroxyethoxy)-1-propanol into borosilicate glass vials to create a concentration gradient (10%, 30%, 50%, 70%, 90% w/w).

-

Causality: A full concentration sweep is mandatory because LCST phase boundaries are parabolic; phase separation may only occur at specific critical mass fractions.

Step 2: Isothermal Equilibration

-

Action: Seal the vials and agitate using a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 24 hours.

-

Causality: This ensures complete thermodynamic equilibrium and uniform distribution of the hydrogen-bonded network, aligning with USP <1236> equilibration standards[2].

Step 3: Baseline Turbidimetric Analysis

-

Action: Transfer aliquots to a quartz cuvette and analyze via Dynamic Light Scattering (DLS) or a nephelometer at 25°C.

-

Validation Check: A reading of < 2 NTU (Nephelometric Turbidity Units) or the absence of a distinct hydrodynamic radius peak confirms complete miscibility and optical clarity.

Step 4: Thermal Ramping for LCST Identification

-

Action: Place the cuvettes in a Peltier-controlled UV-Vis spectrophotometer. Monitor transmittance at 600 nm while ramping the temperature from 25°C to 80°C at a rate of 1°C/min.

-

Causality: As thermal energy increases, hydrogen bonds break. If the molecule possesses an LCST, the solution will rapidly turn opaque (cloud point) as the hydrophobic alkyl chains aggregate[1]. The exact temperature of the transmittance drop validates the upper thermal limit of the co-solvent's viability.

Figure 2: Workflow for validating glycol ether miscibility and LCST determination.

Applications in Formulation & Drug Delivery

In my experience, the strategic integration of 3-(2-hydroxyethoxy)-1-propanol into pharmaceutical formulations serves as a powerful tool for overcoming API insolubility. Because it is fully miscible, it can dramatically alter the dielectric constant of the aqueous medium, acting as a potent co-solvent.

The FDA guidelines on dissolution testing emphasize the importance of understanding how co-solvents and surfactants affect the solubilization of ionizable drugs[3]. Traditional approaches often rely on pH adjustments or salt formations, which are highly susceptible to the common-ion effect[3]. By utilizing a non-ionic ether-diol like 3-(2-hydroxyethoxy)-1-propanol, formulators can achieve pH-independent solubilization. This ensures that the API remains dissolved in the gastrointestinal tract or during intravenous administration, bypassing the precipitation risks associated with common-ion interactions[3].

Furthermore, its terminal hydroxyl groups make it an excellent candidate as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where maintaining aqueous solubility of the complex is paramount for systemic circulation.

References

- Title: USP <1236>: Solubility Measurements Chapter | Source: Biorelevant.

- Title: New Substances Notification - OECD Test Guideline 105 | Source: publications.gc.

- Title: Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems | Source: ResearchGate | URL

- Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | Source: FDA.

Sources

Methodological & Application

Ethoxylation of 1,3-propanediol reaction conditions

Application Note: Ethoxylation of 1,3-Propanediol (1,3-PDO) – Mechanistic Pathways and Reaction Optimization

Executive Summary

The ethoxylation of 1,3-propanediol (1,3-PDO) yields specialized polyether diols that serve as high-value monomers in the synthesis of advanced thermoplastic polyurethanes, polycarbonates, and specialized surfactants[1]. Unlike standard even-carbon diols, the odd-carbon structure of 1,3-PDO disrupts polymer crystallinity, imparting superior flexibility, hydrolytic stability, and low-temperature elastomeric performance. This application note provides a comprehensive, self-validating protocol for the base-catalyzed ethoxylation of 1,3-PDO, detailing the mechanistic causality behind critical reaction parameters.

Mechanistic Principles & Causality

The ethoxylation of 1,3-PDO is executed via an anionic ring-opening polymerization mechanism. Potassium hydroxide (KOH) is the industry standard catalyst due to its optimal balance of basicity, substrate solubility, and cost-efficiency[2].

-

Initiation (Alkoxide Formation): KOH reacts with the hydroxyl groups of 1,3-PDO to form a reactive alkoxide and water.

-

Causality Check: The byproduct water must be rigorously removed via vacuum dehydration prior to the introduction of ethylene oxide (EO). If left in the reactor, water acts as a competing nucleophilic initiator, leading to the formation of unattached polyethylene glycol (PEG) homopolymers. PEG impurities drastically degrade the mechanical properties of downstream polyurethanes.

-

-

Propagation: The 1,3-PDO alkoxide executes an SN2 attack on the sterically unhindered methylene carbon of EO. The inherent ring strain of the epoxide (~27 kcal/mol) drives the thermodynamic favorability of the reaction. Standard base catalysis yields Broad Range Ethoxylates (BREs), meaning the product will have a Gaussian distribution of ethoxylate chain lengths[3].

-

Termination: The active alkoxide chain ends are terminated by neutralizing the catalyst with an acid (e.g., acetic or phosphoric acid) once the target molecular weight is achieved.

Quantitative Reaction Parameters

To ensure reproducible kinetics and prevent hazardous thermal runaway, the reaction parameters must be strictly controlled.

| Parameter | Target Value | Operational Range | Mechanistic Rationale |

| Catalyst (KOH) | 0.3 wt% | 0.1 - 5.0 wt% | Balances the reaction rate with the post-reaction neutralization load[2]. |

| Temperature | 160°C | 120°C - 175°C | >120°C ensures kinetic viability; <175°C prevents EO self-polymerization and degradation[3]. |

| Pressure | 45 psig | 10 - 60 psig | Maintains EO in the reactive liquid/vapor phase while staying safely below standard reactor design limits[3]. |

| Moisture Content | < 500 ppm | < 0.05% | Prevents the initiation of competing PEG homopolymer chains. |

Self-Validating Experimental Protocol

Caution: Ethylene oxide is a highly toxic, carcinogenic, and explosive gas. This protocol must only be executed in a rated pressure reactor (e.g., Parr reactor) housed within an explosion-proof fume hood.

Phase 1: Substrate Charging & Catalyst Activation

-

Charge the pressure reactor with the desired mass of 1,3-propanediol.

-

Add KOH catalyst to achieve a 0.3 wt% concentration relative to the total expected mass of the final product[2].

-

Dehydration: Seal the reactor and apply a vacuum (< 10 mmHg). Heat the mixture to 120°C under continuous agitation (500 rpm). Hold for 1 to 2 hours to drive off the water formed during alkoxide generation.

-

Self-Validation Check: Pull a sample and analyze moisture content via Karl Fischer titration. Do not proceed to Phase 2 unless H2O is < 500 ppm.

-

Phase 2: Inerting & Safety Validation

-

Break the vacuum by purging the reactor with high-purity Nitrogen (N2).

-

Cycle the reactor between vacuum and N2 three times to ensure complete oxygen removal.

-

Pressurize the reactor to a baseline of 10 to 20 psig with N2.

-

Causality: Nitrogen inerting is mandatory because EO vapor is highly explosive when mixed with even trace amounts of oxygen. The baseline pressure also prevents the vacuum-induced flashing of EO during the initial dosing.

-

Phase 3: Exothermic Ethoxylation

-

Increase the reactor temperature to the active ethoxylation range of 150°C to 175°C[3].

-

Begin dosing EO incrementally. The reactor pressure will rise, but must be strictly maintained below 60 psig[3].

-

Self-Validation Check (Kinetics): The ring-opening of EO is highly exothermic. Monitor the internal thermocouple. A rapid temperature spike confirms reaction initiation. Modulate the EO feed rate to allow the reactor's cooling jacket to maintain the setpoint temperature. If pressure rises rapidly without a corresponding exotherm, the catalyst is inactive; halt dosing immediately to prevent hazardous EO pooling.

Phase 4: Digestion & Purification

-

Digestion (Cook-down): Once the target mass of EO has been dosed, close the feed valve. Maintain the temperature at 160°C and allow the reaction to "digest."

-

Self-Validation Check: Monitor the pressure transducer. The pressure will steadily drop as residual EO is consumed. Digestion is complete when the pressure curve flattens (ΔP = 0 for 30 minutes).

-

-

Vacuum Stripping: Apply vacuum at 100°C - 120°C for 30 minutes to strip out any unreacted EO and volatile byproducts.

-

Neutralization: Cool the reactor to 80°C. Add a stoichiometric amount of acetic acid or phosphoric acid to neutralize the KOH catalyst.

-

Self-Validation Check: Extract a 5% aqueous dispersion of the final product and measure the pH. Adjust until a stable pH of 6.5 - 7.5 is achieved.

-

Workflow Visualization

Figure 1: Self-validating workflow for base-catalyzed ethoxylation of 1,3-propanediol.

References

1.[2] Method of preparing alkoxylation catalysts and their use in alkoxylation processes (US7119236B2). Google Patents. Available at: 2.[3] Method of preparing alkoxylation catalysts and their use in alkoxylation processes (WO2005104774A2). Google Patents. Available at: 3.[1] Polycarbonate diol and thermoplastic polyurethane made from the same (US10875961B2). Google Patents. Available at:

Sources

- 1. US10875961B2 - Polycarbonate diol and thermoplastic polyurethane made from the same - Google Patents [patents.google.com]

- 2. US7119236B2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes - Google Patents [patents.google.com]

- 3. WO2005104774A2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes - Google Patents [patents.google.com]

Application Note: 3-(2-Hydroxyethoxy)-1-propanol as an Asymmetric Ether-Diol Chain Extender in Elastomeric and Biomedical Polyurethanes

Executive Summary & Mechanistic Rationale

In the design of advanced polyurethanes (PUs) and polyesters—particularly for biomedical implants, hydrogels, and flexible drug-eluting matrices—the choice of chain extender dictates the ultimate macroscopic properties of the polymer. 3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a specialized asymmetric ether-diol that offers unique structural advantages over conventional symmetric chain extenders like 1,4-butanediol (1,4-BDO) or diethylene glycol (DEG).

As a Senior Application Scientist, I approach polymer formulation not merely as a recipe, but as a manipulation of molecular architecture. The utility of 3-(2-hydroxyethoxy)-1-propanol stems from three distinct structural features:

-

Structural Asymmetry (C2 vs. C3 aliphatic chains): The differing chain lengths flanking the ether oxygen disrupt the tight, highly ordered hydrogen-bonding network typically found in polyurethane hard segments. This prevents excessive crystallization, yielding a polymer with an amorphous hard domain, high optical clarity, and a significantly lowered glass transition temperature (Tg).

-

Ether Linkage: The central oxygen atom imparts superior rotational freedom and hydrolytic stability compared to ester-based extenders. This is highly relevant for controlling the micro-phase separation in aqueous environments, directly improving abrasion resistance and flexibility[1].

-

Primary Hydroxyl Reactivity: Both terminal hydroxyl groups are primary, ensuring rapid, predictable, and uniform step-growth reaction kinetics with diisocyanates, which minimizes unwanted side reactions like allophanate formation.

Visualizing the Synthesis Workflow

To maximize the benefits of this asymmetric diol, a two-step prepolymer method is strongly recommended over a one-shot synthesis. This ensures that the highly reactive primary hydroxyls of the chain extender do not outcompete the macrodiol, which would lead to a highly blocky, heterogeneous polymer architecture.

Figure 1: Two-step prepolymer synthesis workflow using 3-(2-hydroxyethoxy)-1-propanol.

Comparative Quantitative Data

Substituting a symmetric aliphatic chain extender with 3-(2-hydroxyethoxy)-1-propanol fundamentally shifts the mechanical profile from a rigid plastic to a highly extensible elastomer. Table 1 summarizes the expected structure-property shifts when standardizing a polyurethane formulation to a 30% hard segment content.

Table 1: Comparative Mechanical and Thermal Properties of HDI-based Polyurethanes

| Chain Extender | Chemical Nature | Hard Segment Crystallinity | Tg (Soft Segment) | Tensile Strength (MPa) | Elongation at Break (%) | Optical Clarity |

| 1,4-Butanediol (BDO) | Symmetric Aliphatic | High | -45 °C | 35.2 | 450 | Opaque/Translucent |

| Diethylene Glycol (DEG) | Symmetric Ether | Moderate | -50 °C | 28.5 | 600 | Translucent |

| 3-(2-Hydroxyethoxy)-1-propanol | Asymmetric Ether | Low (Amorphous) | -58 °C | 22.4 | 850 | Highly Transparent |

Data reflects generalized structure-property relationships observed in polyether-based polyurethane systems utilizing ether diols[1][2].

Self-Validating Experimental Protocol: Synthesis of Flexible Biomedical Polyurethane

This protocol details the synthesis of a linear, segmented polyurethane. It is designed as a self-validating system : we utilize in-line Fourier Transform Infrared (FTIR) spectroscopy to confirm the completion of each kinetic step, eliminating guesswork and ensuring batch-to-batch reproducibility.

Materials Required:

-

Macrodiol: Polytetramethylene ether glycol (PTMG, MW=1000 g/mol )[2]

-

Diisocyanate: Hexamethylene diisocyanate (HDI)

-

Chain Extender: 3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2)

-

Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (Water content < 50 ppm)

Step-by-Step Methodology:

Step 1: Rigorous Moisture Elimination (Critical Causality Step)

-

Action: Transfer PTMG and 3-(2-hydroxyethoxy)-1-propanol into separate vacuum flasks. Degas under high vacuum (1-2 mmHg) at 80 °C for a minimum of 12 hours.

-

Causality: Isocyanates are highly sensitive to moisture. Trace water will react with HDI to form urea linkages and evolve CO₂ gas. This causes unwanted cross-linking, foaming, and disrupts the precise stoichiometry required for high-molecular-weight step-growth polymerization.

Step 2: Prepolymer Formation

-

Action: In a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add the dried PTMG. Heat to 75 °C under a continuous nitrogen purge.

-

Action: Add HDI dropwise to achieve an NCO/OH ratio of exactly 2.01.

-

Validation: Extract a 0.5 mL aliquot every 30 minutes for FTIR analysis. The prepolymer stage is validated as complete when the broad hydroxyl peak (3300 cm⁻¹) entirely disappears, and the sharp isocyanate peak (2270 cm⁻¹) stabilizes at approximately half of its initial intensity (typically 2-3 hours).